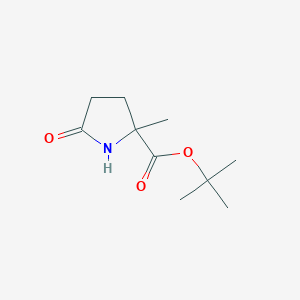
Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of tert-butyl 2-methylpyrrolidine-2-carboxylate with an oxidizing agent. One common method is the oxidation of the methyl group at the 5-position of the pyrrolidine ring to form the ketone group. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include the inhibition of key metabolic enzymes, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate
- Tert-butyl 5-oxopyrrolidine-2-carboxylate
- Tert-butyl (2S,3S)-3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12) |
Clé InChI |
VHMVPTHFTIAYBB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)N1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


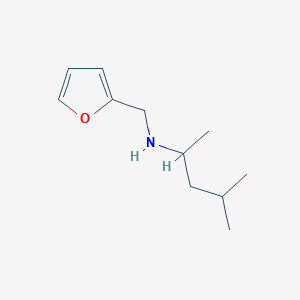
![1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B13239289.png)
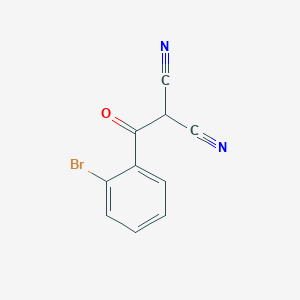
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13239300.png)
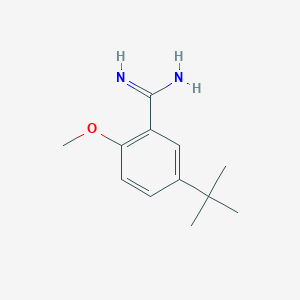
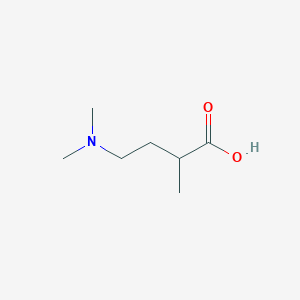
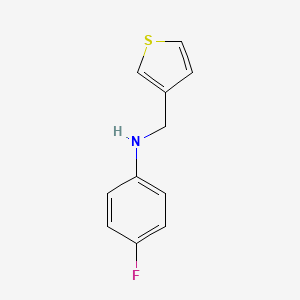
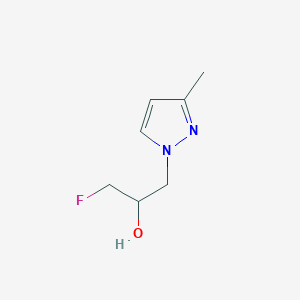
![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol](/img/structure/B13239333.png)
![[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13239334.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine](/img/structure/B13239343.png)
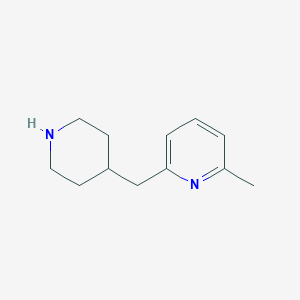
![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine](/img/structure/B13239346.png)
